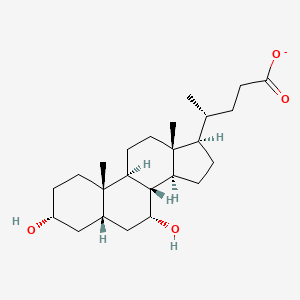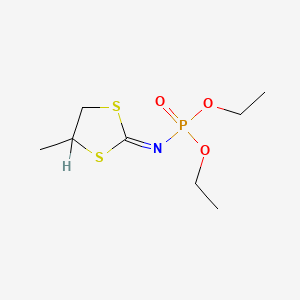
Diinsinin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diinsinin is a biflavonoid isolated from the rhizome of Sarcophyte piriei and exhibits anti-inflammatory activity. It has a role as a metabolite and an anti-inflammatory agent. It is a beta-D-glucoside, a biflavonoid, a monosaccharide derivative and a hydroxyflavonoid.
Scientific Research Applications
Anti-inflammatory Properties
- Diinsinin, along with another compound, diinsininol, has been isolated from the rhizome of Sarcophyte piriei. These compounds demonstrated significant ability to inhibit prostaglandin synthesis and platelet-activating-factor-induced exocytosis, indicating potential anti-inflammatory properties (Ogundaini et al., 1996).
Interactions with Other Drugs
- Research on diosmin and silibinin, compounds related to diinsinin, revealed that they can form complexes with serum albumin and inhibit several cytochrome P450 enzymes. This suggests that they may affect the pharmacokinetics of several drugs, indicating a potential for drug-drug interaction studies (Poór et al., 2018).
Antiplasmodial Activity
- Investigations into Heinsia crinita, which uses diinsinin, showed moderate in vitro antiplasmodial activity against the Plasmodium falciparum parasite. This supports the traditional use of H. crinita in treating malaria and highlights the potential of diinsinin in antimalarial research (Tshisekedi Tshibangu et al., 2017).
Cancer Research
- Research involving cassane diterpenes from Caesalpinia sappan, related to diinsinin, indicated potential in cancer research. Some isolated compounds showed cytotoxicity against PANC-1 human pancreatic cancer cells, suggesting relevance for further exploration in oncology (Nguyen et al., 2016).
Drug Interaction Prediction
- Studies on drug-drug interactions, including those involving compounds similar to diinsinin, have utilized the Drug Interaction Knowledge-base (DIKB) to predict interactions. This highlights the importance of diinsinin and related compounds in the context of pharmacokinetics and drug safety (Boyce et al., 2009).
Cell Motility and Cytoskeleton Studies
- Investigations into cytoskeletal proteins and cell motility, relevant to compounds like diinsinin, provide insights into cellular dynamics and potential therapeutic applications in diseases related to cell motility disorders (Weber et al., 1999).
Hormonal Studies in Plant Biology
- Diinsinin-related studies also extend to plant biology, particularly in understanding the role of hormones like cytokinins in plant development and response to environmental stimuli. This research can have implications in agriculture and plant biotechnology (Murphy, 2015).
properties
Product Name |
Diinsinin |
|---|---|
Molecular Formula |
C36H32O15 |
Molecular Weight |
704.6 g/mol |
IUPAC Name |
(1R,5R,13R)-13-(3,4-dihydroxyphenyl)-9,19-dihydroxy-5-(4-hydroxyphenyl)-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaen-7-one |
InChI |
InChI=1S/C36H32O15/c37-13-27-31(44)32(45)33(46)35(49-27)47-17-8-21(41)28-18-12-36(50-25(28)9-17,15-3-6-19(39)20(40)7-15)51-26-11-23(43)30-22(42)10-24(48-34(30)29(18)26)14-1-4-16(38)5-2-14/h1-9,11,18,24,27,31-33,35,37-41,43-46H,10,12-13H2/t18-,24-,27-,31-,32+,33-,35-,36-/m1/s1 |
InChI Key |
FTKAVFCYTQUGTN-BNDLDUQUSA-N |
Isomeric SMILES |
C1[C@@H](OC2=C(C1=O)C(=CC3=C2[C@@H]4C[C@](O3)(OC5=CC(=CC(=C45)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC=C(C=C8)O |
Canonical SMILES |
C1C(OC2=C(C1=O)C(=CC3=C2C4CC(O3)(OC5=CC(=CC(=C45)O)OC6C(C(C(C(O6)CO)O)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC=C(C=C8)O |
synonyms |
5,7,3',4'-tetrahydroxyflavanyl--7-O-beta-glucosyl-(4beta-8-2beta-O-7)naringenin diinsinin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![12-Phenyl-5,15-dithia-3,10,13-triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,11,13-pentaen-4-amine](/img/structure/B1243815.png)
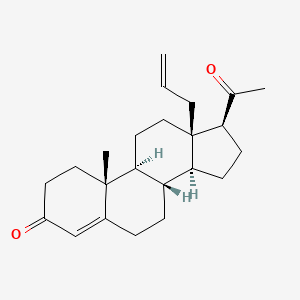

![(6S,7R,10S)-6-N-hydroxy-10-N-methyl-7-(2-methylpropyl)-8-oxo-2-oxa-9-azabicyclo[10.2.2]hexadeca-1(14),12,15-triene-6,10-dicarboxamide](/img/structure/B1243820.png)

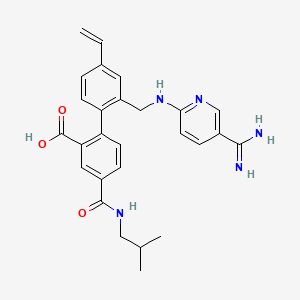
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-1-[5,5,5-trifluoro-4-hydroxy-4-(trifluoromethyl)pent-2-ynoxy]propan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1243823.png)
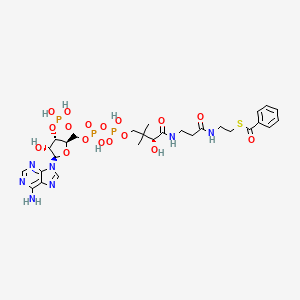
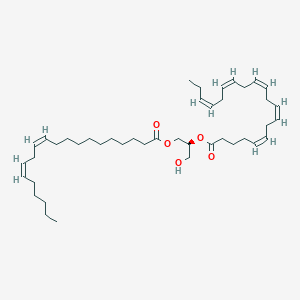
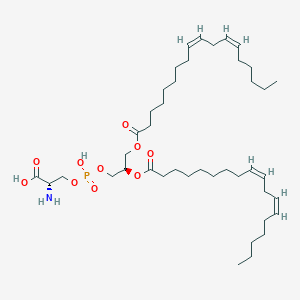
![N-[2-(3-methoxyphenyl)-4-[(4-methoxyphenyl)methoxy]-6-quinolinyl]-3-pyridinecarboxamide](/img/structure/B1243832.png)
